4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring system, which is further substituted with ethyl and dimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted aniline and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The benzenesulfonamide moiety is introduced via a sulfonation reaction, where the tetrahydrobenzo[b][1,4]oxazepine intermediate is treated with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Alkylation: The final step involves the alkylation of the intermediate compound with ethyl and dimethyl groups using alkyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections or as anti-inflammatory drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
What sets 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide apart is its complex structure, which may offer enhanced specificity and potency in its biological activities compared to simpler sulfonamides
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-15-7-10-17(11-8-15)28(25,26)22-16-9-12-19-18(13-16)23(6-2)20(24)21(3,4)14-27-19/h7-13,22H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRGCWQVSDHHOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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